3-Methyloxetan-3-ol 3-Methyloxetan-3-ol
Brand Name: Vulcanchem
CAS No.: 162816-08-2
VCID: VC21258696
InChI: InChI=1S/C4H8O2/c1-4(5)2-6-3-4/h5H,2-3H2,1H3
SMILES: CC1(COC1)O
Molecular Formula: C4H8O2
Molecular Weight: 88.11 g/mol

3-Methyloxetan-3-ol

CAS No.: 162816-08-2

Cat. No.: VC21258696

Molecular Formula: C4H8O2

Molecular Weight: 88.11 g/mol

* For research use only. Not for human or veterinary use.

3-Methyloxetan-3-ol - 162816-08-2

Specification

CAS No. 162816-08-2
Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
IUPAC Name 3-methyloxetan-3-ol
Standard InChI InChI=1S/C4H8O2/c1-4(5)2-6-3-4/h5H,2-3H2,1H3
Standard InChI Key DHDPUVPGALXWOL-UHFFFAOYSA-N
SMILES CC1(COC1)O
Canonical SMILES CC1(COC1)O

Introduction

Chemical Structure and Characteristics

3-Methyloxetan-3-ol possesses a well-defined chemical structure with specific identifiers that help in its classification and recognition in chemical databases. The structure consists of an oxetane ring with both a hydroxyl group (-OH) and methyl group (-CH3) attached to the same carbon atom at position three of the ring.

Structural Identifiers

Identifier TypeValue
IUPAC Name3-methyloxetan-3-ol
Standard InChIInChI=1S/C4H8O2/c1-4(5)2-6-3-4/h5H,2-3H2,1H3
Standard InChIKeyDHDPUVPGALXWOL-UHFFFAOYSA-N
SMILESCC1(COC1)O
Canonical SMILESCC1(COC1)O
PubChem Compound ID22918788

The compound's structure gives it unique reactivity patterns, particularly due to the strained oxetane ring, which can undergo ring-opening reactions under various conditions.

Physical and Chemical Properties

3-Methyloxetan-3-ol exhibits distinct physical and chemical properties that influence its behavior in various chemical reactions and applications. Understanding these properties is essential for its effective utilization in research and industrial processes.

Physical Properties

The physical state and key physical properties of 3-methyloxetan-3-ol are summarized in the following table:

PropertyValue
Physical StateLiquid
Molecular Weight88.11 g/mol
AppearanceClear, colorless to pale yellow liquid
SolubilitySoluble in most organic solvents
Flash PointUnknown (Related compound 3-Methyl-3-oxetanemethanol: 98.9±0.0 °C)

These physical properties influence how the compound behaves during handling, storage, and chemical processes.

Chemical Reactivity

The chemical reactivity of 3-methyloxetan-3-ol is largely determined by two key functional groups:

  • The oxetane ring: The strained four-membered ring makes it susceptible to ring-opening reactions with various nucleophiles.

  • The hydroxyl group: The tertiary alcohol functionality can participate in typical alcohol reactions such as esterification, oxidation, and dehydration.

The compound can act as both a nucleophile (through its hydroxyl group) and an electrophile (via its strained ring), making it versatile in organic synthesis applications.

Applications and Uses

3-Methyloxetan-3-ol has potential applications across several fields due to its unique structure and reactivity profile. While specific applications documentation appears limited, its chemical properties suggest several potential uses.

Pharmaceutical Applications

The oxetane ring has gained recognition in medicinal chemistry as a valuable structural motif that can enhance drug-like properties. 3-Methyloxetan-3-ol may serve as:

  • A building block in pharmaceutical synthesis

  • A precursor for drug candidates containing the oxetane functionality

  • A component in structure-activity relationship studies

Chemical Industry Applications

In the chemical industry, 3-methyloxetan-3-ol may find applications as:

  • An intermediate in the synthesis of specialty chemicals

  • A precursor for polymers and materials with unique properties

  • A reagent in organic synthesis reactions

The compound's dual functionality (hydroxyl group and oxetane ring) makes it particularly valuable for diverse chemical transformations. Companies like INDOFINE Chemical Company supply 3-methyloxetan-3-ol for use in the pharmaceutical, agricultural, and life science industries, suggesting broad practical applications.

Hazard TypeClassification
Physical HazardsFlammable liquid and vapor
Health HazardsMay cause skin irritation, serious eye irritation, and respiratory irritation
Environmental HazardsLimited information available

The GHS classification includes warnings for flammability, skin irritation, eye irritation, and respiratory tract irritation.

Comparative Analysis with Similar Compounds

3-Methyloxetan-3-ol shares structural similarities with several other compounds, particularly those containing oxetane rings or similar functional groups. Comparing these compounds provides insight into structure-function relationships and potential applications.

Comparison with 3-Methyl-3-oxetanemethanol

One notable related compound is 3-Methyl-3-oxetanemethanol (CAS: 3143-02-0), which has an additional methylene group between the oxetane ring and the hydroxyl group.

Property3-Methyloxetan-3-ol3-Methyl-3-oxetanemethanol
Molecular FormulaC4H8O2C5H10O2
Molecular Weight88.11 g/mol102.13 g/mol
StructureHydroxyl directly on oxetane ringHydroxyl on pendant methylene group
Boiling PointUnknown152.2±0.0 °C at 760 mmHg
DensityUnknown1.0±0.1 g/cm³
ApplicationsBuilding block in synthesisMonomer in polymer synthesis

3-Methyl-3-oxetanemethanol is used as a monomer in the preparation of star-shaped copolymers with hyperbranched poly(3-methyl-3-oxetanemethanol) cores and polytetrahydrofuran arms. It is also utilized in the production of pyridyl disulfide-functionalized cyclic carbonate monomers and serves as a key intermediate in the synthesis of complex organic compounds .

The structural differences between these compounds result in different reactivity patterns and applications, with 3-methyl-3-oxetanemethanol showing particular utility in polymer chemistry.

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